
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene is a chemical compound that belongs to the class of tetrazenes. It is characterized by the presence of three trimethylgermyl groups attached to a tetraazene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Tris(trimethylgermyl)tetraaz-1-ene typically involves the reaction of trimethylgermyl chloride with a suitable tetraazene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylgermyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl-substituted azides, while reduction can produce germyl-substituted amines .
Aplicaciones Científicas De Investigación
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other germyl-substituted compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4,4-Tris(trimethylgermyl)tetraaz-1-ene involves its interaction with specific molecular targets and pathways. The trimethylgermyl groups play a crucial role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1,4-Tris(trimethylsilyl)tetraaz-1-ene: Similar structure but with trimethylsilyl groups instead of trimethylgermyl groups.
1,4,4-Tris(trimethylstannyl)tetraaz-1-ene: Contains trimethylstannyl groups instead of trimethylgermyl groups.
Uniqueness
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene is unique due to the presence of trimethylgermyl groups, which impart distinct chemical properties and reactivity compared to its silicon and tin analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous .
Propiedades
Número CAS |
93830-76-3 |
|---|---|
Fórmula molecular |
C9H28Ge3N4 |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
[[[2,2-bis(trimethylgermyl)hydrazinyl]diazenyl]-dimethylgermyl]methane |
InChI |
InChI=1S/C9H28Ge3N4/c1-10(2,3)13-14-15-16(11(4,5)6)12(7,8)9/h1-9H3,(H,13,15) |
Clave InChI |
CXJGCQBECPPMLB-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)N=NNN([Ge](C)(C)C)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)

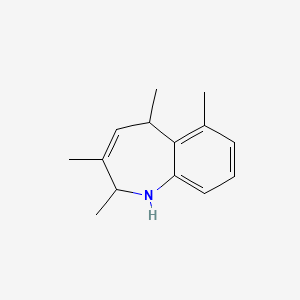
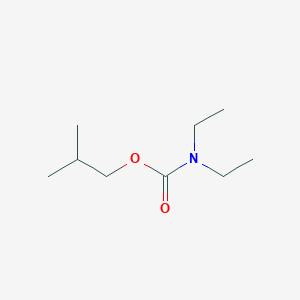

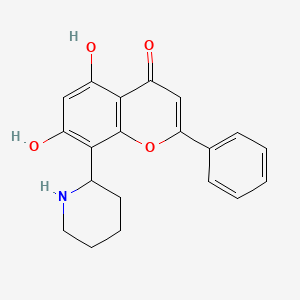
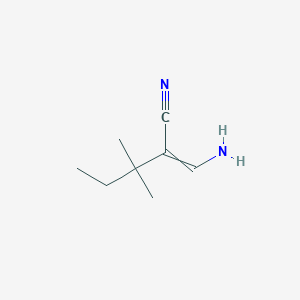


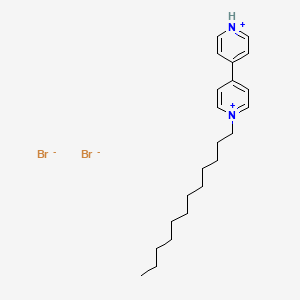
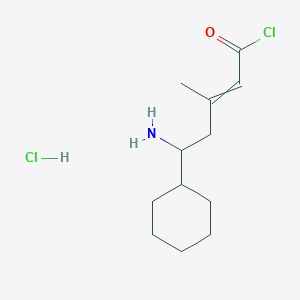
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)

